molecular formula C24H26BrOP B14700526 (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide CAS No. 26487-84-3

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide

Cat. No.: B14700526
CAS No.: 26487-84-3
M. Wt: 441.3 g/mol
InChI Key: ZJEXXLJGCBFPGI-UHFFFAOYSA-M
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Description

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 3,3-dimethyl-2-oxobutyl substituent. The compound’s structure includes a ketone group and two methyl groups on the β-carbon of the alkyl chain, distinguishing it from simpler alkyl-substituted phosphonium salts. Phosphonium salts are widely utilized in organic synthesis as phase-transfer catalysts, intermediates in Wittig reactions, and precursors for targeted drug delivery systems due to their lipophilic cationic nature .

Properties

CAS No.

26487-84-3

Molecular Formula

C24H26BrOP

Molecular Weight

441.3 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C24H26OP.BrH/c1-24(2,3)23(25)19-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

ZJEXXLJGCBFPGI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

3,3-Dimethyl-2-oxobutyl Bromide (1-Bromopinacolone)

CAS No.: 5469-26-1
Molecular Formula: C₆H₁₁BrO
Properties: A brominated ketone serving as the alkylating agent. It is commercially available or synthesized via halogenation of pinacolone (3,3-dimethyl-2-butanone) using bromine or HBr.

Triphenylphosphine

CAS No.: 603-35-0
Role: Acts as the nucleophile, reacting with the alkyl bromide to form the phosphonium salt.

Primary Synthetic Protocol

Quaternization Reaction

Reaction Scheme:
$$
\text{PPh}3 + \text{CH}3\text{C(O)C(CH}3\text{)}2\text{Br} \rightarrow [\text{(CH}3\text{)}2\text{C(O)CH}2\text{PPh}3]^+ \text{Br}^-
$$

Procedure:

  • Reagent Mixing:
    • Dissolve triphenylphosphine (1.0 equiv, 262 mg, 1.0 mmol) and 1-bromopinacolone (1.1 equiv, 179 mg, 1.1 mmol) in anhydrous toluene (10 mL).
  • Reflux Conditions:
    • Heat the mixture at 80–100°C under nitrogen for 12–24 hours.
  • Workup:
    • Cool the reaction to room temperature, inducing precipitation of the phosphonium salt.
    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.
  • Purification:
    • Recrystallize from ethanol/acetone (3:1 v/v) to yield white crystals.

Yield: 70–85%
Purity: >95% (confirmed by $$ ^1\text{H} $$, $$ ^{13}\text{C} $$, and $$ ^{31}\text{P} $$ NMR).

Alternative Methods and Optimization

Solvent Effects

  • Polar Solvents (e.g., Acetonitrile): Accelerate reaction rates due to enhanced solubility of ionic intermediates.
  • Nonpolar Solvents (e.g., Toluene): Favor crystalline product formation, simplifying isolation.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

Temperature Modifications

  • Microwave Assistance: Reduces reaction time to 1–2 hours at 120°C with comparable yields.

Analytical Characterization

Technique Key Data
Melting Point 158–160°C (decomposition)
$$ ^1\text{H} $$ NMR (CDCl₃) δ 1.21 (s, 6H, CH₃), 2.58 (s, 2H, CH₂), 7.40–7.80 (m, 15H, PPh₃)
$$ ^{31}\text{P} $$ NMR δ 23.5 ppm (quaternary P signal)
IR (KBr) 1685 cm⁻¹ (C=O), 1430 cm⁻¹ (P–C aromatic)

Applications and Derivatives

  • Catalysis: Used in Wittig reactions for olefin synthesis.
  • Ionic Liquids: Serves as a precursor for hydrophobic ionic liquids in green chemistry.

Comparative Analysis of Methods

Parameter Classical Quaternization Microwave-Assisted
Time 12–24 hours 1–2 hours
Yield 70–85% 75–80%
Purity >95% >90%
Scalability Industrial-scale feasible Limited to small batches

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride, and various organometallic reagents. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of substituted phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways. The triphenylphosphonium group can interact with various biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular respiration and energy production .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and applications of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide and analogous phosphonium salts:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications References
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide 3,3-Dimethyl-2-oxobutyl C23H26BrOP ~427.34 Organic synthesis (e.g., Wittig reactions), potential mitochondrial targeting -
(11-Hydroxyundecyl)triphenylphosphonium bromide 11-Hydroxyundecyl C29H38BrOP 529.49 Synthesis of cationic lipids for drug delivery
Dodecyl triphenylphosphonium bromide Dodecyl C30H38BrP 509.50 Antimicrobial agent (effective against E. coli and S. aureus when intercalated)
(3-Bromopropyl)triphenylphosphonium bromide 3-Bromopropyl C21H21Br2P 464.19 Intermediate in organic synthesis (e.g., alkylation reactions)
Butyl triphenylphosphonium chloride Butyl C22H24ClP 354.85 Toxicology studies (higher toxicity: LC50 ~50–100 mg L⁻¹ in aquatic organisms)
Hexyl triphenylphosphonium bromide Hexyl C24H28BrP 427.36 Toxicology studies (lower toxicity: LC50 >100 mg L⁻¹ in aquatic organisms)
(3-Phenylpropyl)triphenylphosphonium bromide 3-Phenylpropyl C27H26BrP 461.37 Organic synthesis (e.g., coupling reactions)
(2-Bromoethyl)triphenylphosphonium bromide 2-Bromoethyl C20H19Br2P 450.15 Pharmaceutical intermediate (e.g., alkylating agent)

Key Comparisons

Steric and Electronic Effects
  • Electron-Withdrawing Groups : The ketone group in the target compound enhances electrophilicity at the β-carbon, contrasting with electron-donating groups (e.g., methoxy in 4-methoxybenzyl derivatives) that stabilize adjacent charges .

Q & A

Q. What are the common synthetic routes for preparing (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions . For example:

  • Reacting triphenylphosphine with a brominated ketone precursor (e.g., 1-bromo-4-phenylbut-3-en-2-one derivatives) in refluxing dichloromethane (DCM) under nitrogen, followed by purification via ether washing .
  • Alternative methods involve carbodiimide-mediated coupling (e.g., using DCC/HOBt in anhydrous DMF with molecular sieves) for derivatives with functionalized side chains .

Q. How is the compound characterized after synthesis?

Key characterization techniques include:

  • Mass spectrometry (MS) and high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., EI-MS at 70 eV for fragmentation analysis) .
  • Nuclear magnetic resonance (NMR) for structural elucidation of substituents and phosphonium center environment.
  • Infrared (IR) spectroscopy to identify carbonyl or phosphoryl groups (e.g., peaks at 1556 cm⁻¹ for C=O stretches) .

Q. What are its primary applications in organic synthesis?

  • Coupling agent : Facilitates esterification or amidation reactions via activation of carboxylic acids .
  • Catalyst : Used in Rh(III)-catalyzed C-H activation for synthesizing trisubstituted phenols .
  • Substrate for substitution : The bromide ion can be replaced by nucleophiles (e.g., hydroxide, alkoxides) to generate phosphine oxides or derivatives .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this phosphonium salt?

  • Optimize stoichiometry : Ensure a 1:1 molar ratio of phosphonium salt to nucleophile to minimize side reactions.
  • Use coupling agents : DCC/HOBt systems in anhydrous DMF improve efficiency by stabilizing reactive intermediates .
  • Control moisture : Molecular sieves (4 Å) scavenge water, preventing hydrolysis of the phosphonium intermediate .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Probit analysis : Fit dose-response curves (e.g., LC50 values) to account for variability in aquatic toxicity assays (e.g., guppy fish mortality) .
  • Standardize test conditions : Use identical exposure times (e.g., 96 hours), organism species, and log-concentration scales for comparability .
  • Validate with orthogonal assays : Combine in vitro (e.g., mitochondrial toxicity) and in vivo models to confirm results .

Q. What challenges arise when using this compound in aqueous environments, and how can they be mitigated?

  • Hydrolysis susceptibility : The bromide ion and phosphonium center may hydrolyze in water, reducing stability.
  • Mitigation strategies :
  • Use aprotic solvents (e.g., DMF, DCM) for reactions.
  • Lower reaction temperatures (<25°C) to slow degradation.
  • Add stabilizers (e.g., antioxidants) for long-term storage .

Q. How does structural modification of the phosphonium salt impact its reactivity in catalytic systems?

  • Electron-withdrawing groups (e.g., carbonyls) enhance electrophilicity, improving reactivity in C-H activation .
  • Bulky substituents (e.g., phenyl groups) sterically hinder nucleophilic attacks, favoring selective coupling pathways .
  • Chain length variations (e.g., carboxybutyl vs. bromohexyl side chains) alter solubility and interaction with metal catalysts .

Methodological Considerations

  • Toxicity testing : Follow OECD guidelines for aquatic organisms, including probit equations (e.g., Y=9.95×log(concentration)13.56Y = 9.95 \times \log(\text{concentration}) - 13.56) to calculate LC50 values .
  • Data interpretation : Correlate IR and MS fragmentation patterns with computational models (e.g., HRMS error margins <5 ppm) to validate structural assignments .

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